Sulfide, butyl o-tolyl Sulfide, butyl o-tolyl
Brand Name: Vulcanchem
CAS No.: 15560-99-3
VCID: VC21054830
InChI: InChI=1S/C11H16S/c1-3-4-9-12-11-8-6-5-7-10(11)2/h5-8H,3-4,9H2,1-2H3
SMILES: CCCCSC1=CC=CC=C1C
Molecular Formula: C11H16S
Molecular Weight: 180.31 g/mol

Sulfide, butyl o-tolyl

CAS No.: 15560-99-3

Cat. No.: VC21054830

Molecular Formula: C11H16S

Molecular Weight: 180.31 g/mol

* For research use only. Not for human or veterinary use.

Sulfide, butyl o-tolyl - 15560-99-3

Specification

CAS No. 15560-99-3
Molecular Formula C11H16S
Molecular Weight 180.31 g/mol
IUPAC Name 1-butylsulfanyl-2-methylbenzene
Standard InChI InChI=1S/C11H16S/c1-3-4-9-12-11-8-6-5-7-10(11)2/h5-8H,3-4,9H2,1-2H3
Standard InChI Key RNLYLNHPQLCRFI-UHFFFAOYSA-N
SMILES CCCCSC1=CC=CC=C1C
Canonical SMILES CCCCSC1=CC=CC=C1C

Introduction

Identification and Nomenclature

Identifiers and Synonyms

The compound is identified by several naming conventions and identifiers across chemical databases, summarized in Table 1.

Table 1: Chemical Identifiers of Butyl o-Tolyl Sulfide

PropertyValueReference
CAS Number15560-99-3
Molecular FormulaC₁₁H₁₆S
IUPAC Name1-(butylsulfanyl)-2-methylbenzene
Common SynonymsButyl 2-methylphenyl sulfide, n-Butyl 2-Methylphenyl Sulfide, Sulfide, butyl o-tolyl
InChIKeyRNLYLNHPQLCRFI-UHFFFAOYSA-N
SMILESCCCCSC1=CC=CC=C1C
PubChem CID580217

Structural Information

Butyl o-tolyl sulfide features a 2-methylphenyl group and an n-butyl chain connected through a sulfur atom. The ortho-position of the methyl group on the aromatic ring distinguishes this compound from its isomers, creating unique spatial and electronic characteristics .

Physical and Chemical Properties

The physical and chemical properties of butyl o-tolyl sulfide determine its behavior in various chemical environments and applications.

Basic Physical Properties

Table 2: Physical Properties of Butyl o-Tolyl Sulfide

PropertyValueReference
Molecular Weight180.31 g/mol
Physical StateLiquid (at standard conditions)
Exact Mass180.09727168 Da
Topological Polar Surface Area25.3 Ų
Heavy Atom Count12
Formal Charge0
Complexity112

Computed Properties

Several computational parameters provide insight into the compound's behavior in biological and chemical systems.

Table 3: Computed Properties of Butyl o-Tolyl Sulfide

PropertyValueReference
XLogP34
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count1
Rotatable Bond Count4
Covalently-Bonded Unit Count1

Spectroscopic Characteristics

Spectroscopic data is essential for the identification and purity assessment of butyl o-tolyl sulfide in research and industrial settings.

Spectral Information

The compound has been characterized using various spectroscopic techniques, with data available from multiple sources .

Table 4: Spectral Data Available for Butyl o-Tolyl Sulfide

Spectral TypeDescriptionReference
¹³C NMRData available in spectral databases
Mass SpectrometryGC-MS data available
IR SpectraVapor Phase IR data available

Related Compounds and Structural Analogs

Comparing butyl o-tolyl sulfide with structurally related compounds provides insight into structure-activity relationships and chemical behavior patterns.

Structural Analogs

Several compounds share structural similarities with butyl o-tolyl sulfide, including various alkyl aryl sulfides.

Table 5: Structurally Related Compounds

CompoundCAS NumberStructural DifferenceReference
Benzhydryl-p-tolyl sulfide32110-49-9Contains a benzhydryl group instead of butyl
Neopentyl p-tolyl sulfide864267-88-9Contains neopentyl group, p-tolyl instead of o-tolyl
tert-Butyl m-Tolyl sulfide34786-26-0Contains tert-butyl group, m-tolyl instead of o-tolyl
tert-Butyl(o-tolyl) sulfide42157-51-7Contains tert-butyl instead of n-butyl
Butyl p-tolyl sulfide21784-96-3Contains p-tolyl instead of o-tolyl

Comparison with Hydrocarbon Analog

The related hydrocarbon 1-butyl-2-methylbenzene (o-butyltoluene, CAS 1595-11-5) lacks the sulfur atom, resulting in distinct properties .

Table 6: Comparison with Hydrocarbon Analog

PropertyButyl o-tolyl sulfide1-butyl-2-methylbenzeneReference
Molecular FormulaC₁₁H₁₆SC₁₁H₁₆
Molecular Weight180.31 g/mol148.24 g/mol
InChIKeyRNLYLNHPQLCRFI-UHFFFAOYSA-NNUJILYKLNKQOOX-UHFFFAOYSA-N

Research Applications

The unique properties of butyl o-tolyl sulfide make it valuable in various research contexts.

Synthetic Applications

In organic synthesis, aryl alkyl sulfides like butyl o-tolyl sulfide serve as important intermediates for the preparation of various organosulfur compounds . These sulfides can undergo oxidation to form sulfoxides and sulfonamides, which are important classes of compounds in medicinal chemistry .

Analytical Standards

Butyl o-tolyl sulfide is used as an analytical standard in gas chromatography and mass spectrometry, particularly for environmental and industrial analyses .

SupplierCatalog InformationReference
Sigma-AldrichPart of rare chemicals collection

Related Research Areas

Research involving butyl o-tolyl sulfide and similar compounds spans multiple disciplines, demonstrating the versatility of organosulfur chemistry.

Sulfinyl Chemistry

Modern stereoselective synthesis methods for chiral sulfinyl compounds often build upon knowledge gained from studying simpler sulfide compounds like butyl o-tolyl sulfide . These compounds serve as starting materials for the preparation of more complex chiral sulfinyl derivatives.

Sulfonamide Synthesis

Primary sulfonamides, an important class of compounds in medicinal chemistry, can be synthesized using novel sulfinylamine reagents in conjunction with organometallic reagents. The synthetic pathways often involve sulfide intermediates or analogues .

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